2,4,6-trimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,6-trimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound belongs to the class of selective protein kinase inhibitors that target specific signaling pathways in cells.
Scientific Research Applications
Synthesis and Bioactivity Study of Novel Benzamides
Research has been conducted on the synthesis, characterization, and bioactivity study of novel benzamides and their metal complexes, revealing their potential as antibacterial agents. The copper complexes of these benzamides showed enhanced activity against various bacterial strains, suggesting their use in developing new antibacterial treatments (Khatiwora et al., 2013).
Molecular Interaction with CB1 Cannabinoid Receptor
Another study explored the molecular interactions of a benzamide antagonist with the CB1 cannabinoid receptor, identifying key conformations and proposing mechanisms of antagonist activity. This research provides insights into designing receptor-targeted therapies (Shim et al., 2002).
Anti-Acetylcholinesterase Activity of Piperidine Derivatives
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. One compound demonstrated significant potency as an inhibitor, suggesting applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients
Research on the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients identified main metabolic pathways, including N-demethylation and hydroxylation. This study aids in understanding the drug's pharmacokinetics and designing more effective treatment regimens (Gong et al., 2010).
properties
IUPAC Name |
2,4,6-trimethyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-14-10-15(2)19(16(3)11-14)20(23)21-12-17-4-7-22(8-5-17)18-6-9-24-13-18/h10-11,17-18H,4-9,12-13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSYJYDIHLMQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)C3CCSC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.